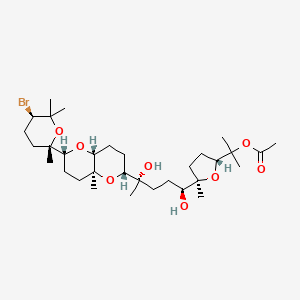

Thyrsiferyl 23-acetate

説明

Contextualization within Marine Natural Products Chemistry

Thyrsiferyl 23-acetate is a prime example of a bioactive compound derived from a marine source. It is a triterpenoid polyether originally isolated from red algae of the genus Laurencia. researchgate.nethebmu.edu.cn Red algae, or Rhodophyta, represent the largest group of seaweeds, with approximately 6,000 different species, making them a rich and diverse source of bioactive compounds. researchgate.net These organisms are known to produce a wide variety of secondary metabolites, including polysaccharides, polyphenols, pigments, and terpenoids, many of which exhibit interesting biological activities. lidsen.comnih.govresearchgate.net

The study of marine natural products is a significant area of research, as these compounds often possess unique chemical structures and potent biological activities that are not found in terrestrial organisms. scispace.com Terpenoids, in particular, are a dominant class of secondary metabolites in macroalgae. hebmu.edu.cn The marine environment, covering the majority of the Earth's surface, offers a vast and largely untapped reservoir for the discovery of novel compounds with potential applications in various industries, including pharmaceuticals. researchgate.net

The genus Laurencia is particularly well-known for producing a plethora of specialized metabolites, especially halogenated sesquiterpenes, diterpenes, and triterpenes. nih.gov These compounds have demonstrated a broad spectrum of pharmacological and ecological activities. nih.gov this compound, being a squalene-derived polyether, is a characteristic metabolite of certain Laurencia species. hebmu.edu.cnmdpi.com

Overview of Squalenoid Polyether Diterpenoids and Related Structures

This compound belongs to a class of compounds known as squalenoid polyether triterpenoids. hebmu.edu.cn These are complex molecules derived from the cyclization of squalene, a C30 isoprenoid precursor. nih.govvliz.be The biosynthesis of these compounds involves a key step where squalene is epoxidized to 2,3-oxidosqualene, which then undergoes a series of enzyme-catalyzed cascade reactions to form a variety of polycyclic ether structures. nih.govvliz.beresearchgate.net

The structural diversity of squalene-derived polyethers is vast, with many featuring fused ring systems. hebmu.edu.cnmit.edu In the case of those isolated from Laurencia, they can often be categorized based on their ring systems. hebmu.edu.cn this compound and its related compounds, such as thyrsiferol and dehydrothyrsiferol, are characterized by a unique polyether framework. researchgate.nethebmu.edu.cnnih.gov

The total synthesis of these complex molecules is a significant challenge in organic chemistry and has been the subject of considerable research. researchgate.netpitt.eduacs.org These synthetic efforts not only confirm the structure and stereochemistry of the natural products but also provide access to analogs for further biological evaluation. researchgate.netscispace.com The convergent synthesis of this compound, for example, involved the construction of two advanced intermediates that were then coupled to form the final molecule. researchgate.netacs.org

Table 1: Related Squalenoid Polyether Diterpenoids

| Compound Name | Source Organism | Key Structural Features |

|---|---|---|

| Thyrsiferol | Laurencia thyrsifera, Laurencia saitoi | Polyether triterpenoid, parent compound to this compound. hebmu.edu.cnnih.gov |

| Dehydrothyrsiferol | Laurencia viridis | Squalene-derived brominated triterpene. nih.gov |

| Isodehydrothyrsiferol | Laurencia viridis | Squalene-derived brominated triterpene. nih.govresearchgate.net |

| Venustatriol | Laurencia viridis | Squalenoid-derived triterpenoid. nih.govvliz.be |

| Teurilene | Laurencia obtusa | Meso triterpene polyether with three linked tetrahydrofuran rings. hebmu.edu.cnmdpi.com |

Historical Perspective of this compound Discovery and Initial Investigations

This compound was first isolated from the marine red alga Laurencia obtusa (now re-identified in some cases as Laurencia saitoi) collected in Japan. mdpi.comnih.govlaurencia-database.jpscilit.com It was discovered along with other related triterpenoids, including thyrsiferol. hebmu.edu.cnnih.gov The structure of this compound was determined through spectroscopic methods and by its chemical relationship to thyrsiferol, which could be obtained by hydrolysis of the acetate group. hebmu.edu.cn

Initial investigations into the biological activity of the crude extract from which this compound was isolated showed strong cytotoxic properties. hebmu.edu.cn This led to further studies on the pure compound, which revealed it to be a potent and specific inhibitor of protein phosphatase 2A (PP2A). researchgate.netscispace.comhebmu.edu.cnnih.gov This specificity is noteworthy, as it did not significantly affect other protein phosphatases such as PP1, PP2B, or PP2C. nih.gov This discovery positioned this compound as a valuable tool for studying the cellular processes regulated by PP2A. hebmu.edu.cnnih.gov

The total synthesis of this compound was a significant milestone, first accomplished in a stereoselective manner in 1990, and later through a convergent approach in 2000. researchgate.netresearchgate.netacs.org These synthetic achievements were crucial for confirming the absolute stereochemistry of the molecule and for providing a means to produce larger quantities for further biological and pharmacological studies. researchgate.netscispace.com

Table 2: Timeline of Key Research on this compound

| Year | Key Finding/Event | Reference |

|---|---|---|

| 1985 | Isolation of Teurilene and this compound from Laurencia obtusa. | mdpi.comscilit.com |

| 1990 | First total synthesis of (+)-thyrsiferyl 23-acetate accomplished. | researchgate.net |

| 1994 | Identified as a novel and specific inhibitor of protein phosphatase 2A (PP2A). | nih.gov |

| 2000 | A convergent total synthesis of this compound was reported. | researchgate.netacs.orgacs.org |

特性

CAS番号 |

96304-95-9 |

|---|---|

分子式 |

C32H55BrO8 |

分子量 |

647.7 g/mol |

IUPAC名 |

2-[(2R,5R)-5-[(1S,4S)-4-[(2R,4aS,6R,8aR)-2-[(2S,5R)-5-bromo-2,6,6-trimethyloxan-2-yl]-4a-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrano[3,2-b]pyran-6-yl]-1,4-dihydroxypentyl]-5-methyloxolan-2-yl]propan-2-yl acetate |

InChI |

InChI=1S/C32H55BrO8/c1-20(34)38-28(4,5)23-14-18-30(7,39-23)22(35)13-16-29(6,36)24-10-11-25-31(8,40-24)19-15-26(37-25)32(9)17-12-21(33)27(2,3)41-32/h21-26,35-36H,10-19H2,1-9H3/t21-,22+,23-,24-,25-,26-,29+,30-,31+,32+/m1/s1 |

InChIキー |

CFIPFJIKZAGWFH-WMYXADBDSA-N |

SMILES |

CC(=O)OC(C)(C)C1CCC(O1)(C)C(CCC(C)(C2CCC3C(O2)(CCC(O3)C4(CCC(C(O4)(C)C)Br)C)C)O)O |

異性体SMILES |

CC(=O)OC(C)(C)[C@H]1CC[C@](O1)(C)[C@H](CC[C@@](C)([C@H]2CC[C@@H]3[C@@](O2)(CC[C@@H](O3)[C@@]4(CC[C@H](C(O4)(C)C)Br)C)C)O)O |

正規SMILES |

CC(=O)OC(C)(C)C1CCC(O1)(C)C(CCC(C)(C2CCC3C(O2)(CCC(O3)C4(CCC(C(O4)(C)C)Br)C)C)O)O |

同義語 |

TF23A thyrsiferyl 23-acetate |

製品の起源 |

United States |

Isolation and Advanced Structural Characterization Methodologies

Extraction and Chromatographic Isolation Techniques from Marine Organisms

Thyrsiferyl 23-acetate is a natural product isolated from marine red algae, particularly of the genus Laurencia. hebmu.edu.cnvliz.benih.gov Species such as Laurencia obtusa and Laurencia viridis have been identified as prominent sources of this compound. vliz.benih.govmdpi.com The isolation process typically begins with the extraction of the algal biomass.

The initial step involves the extraction of the fresh or dried algal material using organic solvents. A common method employs a mixture of chloroform and methanol (CHCl₃-MeOH), often in a 1:1 ratio, at room temperature to obtain a crude extract. mdpi.com This extract, containing a complex mixture of metabolites, is then concentrated.

To separate this compound from other components, a series of chromatographic techniques are employed. An initial fractionation is often performed using size-exclusion chromatography, such as with a Sephadex LH-20 column, eluted with a solvent system like chloroform-methanol (1:1). mdpi.com Fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

Further purification is achieved through silica gel column chromatography. mdpi.com This technique separates compounds based on their polarity, using a gradient elution system, typically with increasing concentrations of a more polar solvent like ethyl acetate in a non-polar solvent such as n-hexane. mdpi.com For more refined separation, medium-pressure liquid chromatography (MPLC) with a reverse-phase column (e.g., Lobar LiChroprep-RP18) may be utilized, with an eluent system like water-methanol (H₂O-MeOH). mdpi.com High-performance liquid chromatography (HPLC), particularly semi-preparative HPLC, is often the final step to yield the pure compound. uct.ac.za

Advanced Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

The intricate structure of this compound, with its multiple stereocenters and complex ring system, necessitates the use of sophisticated analytical techniques for its complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Relative Stereochemistry

NMR spectroscopy is a cornerstone in the structural elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for determining its planar structure and relative stereochemistry.

¹H and ¹³C NMR: 1D proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental framework, revealing the number and types of protons and carbons present in the molecule. mdpi.comjcu.edu.au The chemical shifts of these nuclei offer initial clues about their chemical environment. For instance, the presence of an acetate group is indicated by a characteristic methyl signal in the ¹H NMR spectrum around δ 2.00 ppm. jcu.edu.au

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of spin systems and the connection of adjacent protons within the molecular structure. mdpi.comuct.ac.za

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded protons and carbons, providing unambiguous assignment of which proton is attached to which carbon. mdpi.comuct.ac.za

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. mdpi.comuct.ac.za HMBC is particularly useful for establishing the connectivity across quaternary carbons and ether linkages. jcu.edu.au

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are key for determining the relative stereochemistry of the molecule. hebmu.edu.cnjcu.edu.au They detect through-space interactions between protons that are in close proximity, providing crucial information about the spatial arrangement of atoms and the conformation of the rings. hebmu.edu.cnmdpi.com

The comprehensive analysis of these NMR datasets allows for the complete assignment of the proton and carbon signals and the determination of the relative configuration of the numerous chiral centers in this compound. mdpi.comuv.es

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular formula of this compound. mdpi.commdpi.com Techniques such as high-resolution electrospray ionization mass spectrometry (HRESIMS) or high-resolution atmospheric pressure chemical ionization mass spectrometry (HR-APCIMS) provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. mdpi.commdpi.com For example, the molecular formula of a related compound, spirodehydrovenustatriol, was established as C₃₀H₅₁O₇Br by ESI-HRMS. mdpi.com This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Computational Chemistry Approaches for Stereostructure Confirmation

Computational methods, particularly Density Functional Theory (DFT) calculations, have become a powerful tool for confirming the stereostructure of complex natural products like this compound and its congeners. hirosaki-u.ac.jpresearchgate.net These calculations can predict the NMR chemical shifts for different possible stereoisomers. hirosaki-u.ac.jp By comparing the calculated NMR data with the experimental data, the most likely stereostructure can be identified. hirosaki-u.ac.jp Furthermore, DFT calculations can be used to model the three-dimensional structure and conformational preferences of the molecule, providing insights that complement experimental data from NOESY/ROESY. mdpi.comresearchgate.net For instance, the crystal structure of this compound has been used as a template to build the structures of new, related compounds, with the chirality of new stereocenters adapted based on experimental data and then optimized using computational methods. mdpi.com

X-ray Crystallography for Related Congeners and Absolute Stereostructure Elucidation

While obtaining suitable crystals of this compound itself for X-ray diffraction can be challenging, the crystal structures of closely related congeners have been instrumental in elucidating the absolute stereochemistry of this family of compounds. hebmu.edu.cn For example, the structure of thyrsiferol was initially assigned based on the X-ray crystallographic analysis of its derivative, thyrsiferyl 18-acetate. hebmu.edu.cn The crystal structure of this compound has also served as a reference template for determining the structures of newly isolated analogs. mdpi.com X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of the chiral centers, which is often difficult to determine by spectroscopic methods alone. mdpi-res.com

Total Synthesis and Synthetic Strategy Development

Retrosynthetic Analysis and Key Disconnections

The total synthesis of thyrsiferyl 23-acetate represents a formidable challenge, necessitating a carefully planned retrosynthetic strategy. The first total synthesis, reported by Forsyth and coworkers, employed a convergent approach centered on strategic carbon-carbon bond formations. pitt.edu The primary disconnection of the target molecule was identified at the C15-C16 bond, breaking the complex structure into two more manageable advanced intermediates. pitt.eduacs.orgresearchgate.net This central bond was envisioned to be formed late in the synthesis via a Nozaki-Hiyama-Kishi (NHK) coupling reaction. pitt.edu

Further deconstruction of the C1-C15 fragment, containing the A, B, and C tetrahydropyran rings, revealed another critical disconnection point for an NHK coupling. This secondary disconnection simplified the C1-C15 segment into two smaller building blocks, an aldehyde and a vinyl halide. pitt.edu This hierarchical disconnection strategy allowed for a modular and convergent assembly, a key principle in the synthesis of complex molecules. acs.org

Convergent Synthetic Approaches to the Squalenoid Polyether Skeleton

The convergent nature of the synthetic plan was instrumental in efficiently assembling the intricate squalenoid polyether framework of this compound. researchgate.netacs.org This strategy involved the independent synthesis of large, complex fragments of the molecule, which were then coupled together in the later stages.

Construction of Advanced Intermediates Representing Distinct Molecular Domains (e.g., C1-C15, C16-C24)

The synthesis was strategically divided into the construction of two major domains: the C1-C15 fragment, which comprises the tricyclic tetrahydropyran core (rings A, B, and C), and the C16-C24 fragment, containing the D-ring tetrahydrofuran and the side chain. acs.orgresearchgate.net

The C1-C15 intermediate was itself assembled from two smaller, pre-constructed tetrahydropyran units that would form the A and C rings. researchgate.net The synthesis of the A-ring fragment, a bromotetrahydropyran, originated from (2R,3R)-epoxy geraniol. researchgate.net The C-ring fragment was stereoselectively constructed from D-glutamic acid. researchgate.net These two pieces were then joined, and subsequent chemical transformations were employed to install the necessary functionalities at C7 and C11, setting the stage for the formation of the central B-ring. researchgate.net

The C16-C24 fragment, featuring the D-ring, was synthesized from a tertiary hydroxy alkene derived from geraniol. acs.org The side chain attached to this ring was then elaborated to form a trans-alkenyl iodide, preparing it for the crucial coupling reaction. acs.orgresearchgate.net A key feature of this fragment was the incorporation of acetate groups at C18 and C23 early in the synthesis, a strategic decision to minimize protecting group manipulations in the final steps. acs.org

Strategic Coupling Reactions (e.g., Organochromium-Mediated Coupling)

With the two advanced intermediates in hand, the focus shifted to their strategic union. The Nozaki-Hiyama-Kishi reaction, a powerful organochromium-mediated coupling, was selected for the formation of the C15-C16 carbon-carbon bond. acs.orgresearchgate.net This reaction is known for its high chemoselectivity, allowing for the coupling of an aldehyde (the C1-C15 fragment) and a vinyl iodide (the C16-C24 fragment) without affecting the other sensitive functional groups present in the molecules, such as the acetates and the secondary bromide. acs.orgacs.org

Initial attempts to join the two fragments using CrCl₂ doped with NiCl₂ in DMF resulted in a low yield of the desired allylic alcohol. acs.org However, optimization of these mild and chemoselective conditions ultimately proved successful in forging the key C15-C16 bond, uniting the two halves of the molecule. acs.orgacs.org This coupling was unprecedented in the context of squalenoid polyether synthesis at the time and highlighted the power of this methodology. acs.org

Stereoselective Construction of Cyclic Ether Rings

Epoxide-Opening Cascades in Polycyclic Ether Formation

The formation of the tetrahydropyran rings often relies on principles that mimic the proposed biosynthetic pathways of polyether natural products, which involve epoxide-opening cascades. mdpi.com In the synthesis of this compound, the stereoselective construction of the C-ring was achieved through the acid-catalyzed opening of a hydroxy epoxide. researchgate.net Similarly, the closure of the B-ring was accomplished through a stereoselective cyclization involving a C7, C11 keto-alcohol, which proceeds through the in situ reduction of a tetrahydropyranyl oxonium species. acs.orgresearchgate.net The bromotetrahydropyranyl A-ring was formed via a bromoetherification reaction of a hydroxyalkene. researchgate.net These epoxide-opening and related cyclization strategies are powerful tools for the stereocontrolled formation of the cyclic ether systems found in many marine natural products. mdpi.com

Asymmetric Dihydroxylation Methodologies

While not explicitly detailed as a primary ring-forming strategy in the convergent synthesis described, asymmetric dihydroxylation and related oxidative cyclizations are fundamental tools in establishing the stereochemistry of the acyclic precursors to the cyclic ethers. For instance, the tetrahydrofuran D-ring was obtained from a geraniol-derived tertiary hydroxy alkene via a stereoselective Re(VII)-induced syn-oxidative cyclization. acs.org The stereocenters established in the acyclic chains through methods like asymmetric epoxidation and dihydroxylation are crucial for directing the stereochemical outcome of the subsequent cyclization events that form the ether rings. The Sharpless asymmetric epoxidation is a key method for creating chiral epoxides from allylic alcohols, which are versatile intermediates for these types of syntheses. mdpi.com

The successful total synthesis of this compound by Forsyth and others stands as a landmark achievement in natural product synthesis, showcasing a masterful application of convergent strategies and stereoselective reactions to conquer a complex molecular target. pitt.eduacs.org The modular approach developed not only provides access to the natural product itself but also opens avenues for the synthesis of analogues for further biological evaluation. acs.org

Cyclization Strategies for Tetrahydrofuran and Tetrahydropyran Moieties (e.g., Re(VII)-Induced Syn-Oxidative Cyclization)

The construction of the polyether framework of this compound relies on a variety of sophisticated cyclization methods. The formation of the tetrahydropyran rings has been achieved through strategies such as bromoetherification of hydroxyalkenes and acid-catalyzed opening of hydroxy epoxides. acs.org For instance, the A ring, a bromotetrahydropyran, was synthesized via the bromoetherification of a hydroxyalkene derived from (2R,3R)-epoxy geraniol. acs.org The C ring's stereoselective construction was accomplished through the acid-catalyzed cyclization of a hydroxy epoxide. acs.org

A particularly noteworthy strategy is the use of rhenium(VII)-induced syn-oxidative cyclization for the stereoselective formation of the tetrahydrofuran D ring. acs.orgresearchgate.net This powerful method allows for the direct conversion of a geraniol-derived tertiary hydroxy alkene into the desired cyclic ether with high stereocontrol. acs.orgfigshare.com The mechanism of this reaction is believed to involve the formation of a rhenium ester intermediate, which then directs the syn-addition of the alcohol across the double bond. This type of oxidative cyclization, mediated by high-valent transition metals like rhenium and ruthenium, has proven to be a valuable tool in the synthesis of polyether natural products. mdpi.comresearchgate.net

| Cyclization Method | Ring Formed | Key Reagents | Precursor Type | Reference |

| Bromoetherification | Tetrahydropyran (A Ring) | TBCO | Hydroxyalkene | acs.orgnih.gov |

| Acid-catalyzed Epoxide Opening | Tetrahydropyran (C Ring) | Brønsted Acid | Hydroxy epoxide | acs.org |

| Re(VII)-Induced Syn-Oxidative Cyclization | Tetrahydrofuran (D Ring) | (CF3CO2)ReO3, TFAA | Tertiary hydroxy alkene | acs.orgresearchgate.net |

| Intramolecular Oxypalladation | Tetrahydrofuran | Pd(II) catalysts | Alkenols | acs.org |

Introduction and Manipulation of Peripheral Functionalities (e.g., Acetate Moieties at C18 and C23)

With the core polyether structure in place, the synthesis requires the precise installation and manipulation of peripheral functional groups, most notably the acetate esters at positions C18 and C23. The synthetic strategy often involves carrying these acetate groups through several steps, embedded within one of the major fragments before the coupling reaction. acs.orgresearchgate.net

In the convergent synthesis reported by Forsyth and González, the C16-C24 fragment was synthesized with acetate moieties already present at both C18 and C23. acs.org Following the coupling of the two main fragments and subsequent transformations to complete the carbon skeleton, the final steps involve the selective manipulation of these acetate groups. To obtain this compound, a selective saponification (hydrolysis) of the C18 acetate is performed, leaving the C23 acetate intact. researchgate.net This selective deprotection is a critical step, highlighting the importance of chemoselectivity in the final stages of the synthesis. Complete saponification of both acetate groups leads to the parent compound, thyrsiferol. researchgate.net Furthermore, selective acetylation of thyrsiferol can yield thyrsiferyl 18-acetate, demonstrating the ability to access different natural and unnatural analogues through careful manipulation of these protecting groups. acs.org

| Target Compound | Key Transformation | Starting Material | Reference |

| This compound | Selective Saponification of C18 acetate | Thyrsiferyl 18,23-diacetate intermediate | researchgate.net |

| Thyrsiferol | Complete Saponification | Thyrsiferyl 18,23-diacetate intermediate | researchgate.net |

| Thyrsiferyl 18-acetate | Monoacetylation | Thyrsiferol | acs.org |

Comparative Analysis of Synthetic Routes for this compound and Structurally Related Analogues

Several research groups have reported total syntheses of this compound and its analogues, each employing unique strategies and key reactions. researchgate.net The Forsyth synthesis is characterized by its convergent approach, coupling a C1-C15 fragment with a C16-C24 fragment via an organochromium-mediated reaction. acs.orgacs.org This modular strategy is highly adaptable for the synthesis of various analogues. acs.org

Hioki and colleagues have contributed significantly to the synthesis of related analogues like pseudodehydrothyrsiferol and iubol. researchgate.netresearchgate.net Their work often features innovative methods for constructing the tetrahydropyran rings. For instance, the synthesis of iubol involved a one-pot construction of the D ring through a Sharpless asymmetric epoxidation followed by a titanium chelation-assisted 6-exo oxacyclization. researchgate.net In the synthesis of pseudodehydrothyrsiferol, the C-ring was formed via a Mitsunobu-type SN2 reaction. researchgate.net

| Synthetic Approach | Key Features | Researcher(s) | Reference |

| Convergent Synthesis | Organochromium-mediated fragment coupling; Re(VII)-induced cyclization. | Forsyth and González | acs.orgacs.orgresearchgate.netmdpi.com |

| Linear/Convergent Mix | Intramolecular cyclization of an epoxy alcohol for C-ring; Late-stage bromoetherification. | Shirahama et al. | researchgate.netnih.govresearchgate.net |

| Analogue Synthesis | One-pot tetrahydropyran construction (Sharpless epoxidation/Ti-chelation cyclization); Mitsunobu cyclization. | Hioki et al. | researchgate.netresearchgate.net |

Biosynthetic Hypotheses and Pathways

Proposed Biogenesis from Squalene Precursors

The structural backbone of Thyrsiferyl 23-acetate is believed to originate from the ubiquitous triterpene precursor, squalene. mdpi.comhebmu.edu.cn This hypothesis is supported by the isolation of numerous squalene-derived metabolites from Laurencia species, showcasing a wide array of cyclic ether structures. mdpi.comresearchgate.net The proposed biogenetic pathway commences with the specific epoxidation of squalene at multiple positions.

A key hypothesized intermediate in the formation of many polyoxygenated squalenoids from Laurencia is a tetraepoxide of squalene, such as (6S,7S,10R,11R,14R,15R,18S,19S)-squalene tetraepoxide, although this specific intermediate has not yet been isolated from nature. hebmu.edu.cn This polyepoxide precursor is thought to undergo a series of controlled cyclization reactions to form the characteristic polyether framework. The isolation of compounds like dehydrothyrsiferol and dehydrovenustratriol, which differ only in the stereochemistry at carbons C-18 and C-19, further supports the idea of a common squalene-derived precursor undergoing divergent cyclization pathways. mdpi.comnih.gov

The biogenesis of the two distinct ring systems within thyrsiferol-type compounds is thought to arise from this common polyepoxide precursor, leading to varied structures like thyrsiferol and venustatriol. hebmu.edu.cn The discovery of related compounds with truncated carbon skeletons suggests that oxidative degradation processes may also play a role in the diversification of these squalene-derived metabolites. mdpi.comnih.gov

Theoretical Frameworks of Epoxide-Opening Cascades in Natural Product Biosynthesis

The formation of the complex, multi-ring polyether structure of this compound is best explained by the theoretical framework of epoxide-opening cascades. nih.govnih.gov This biosynthetic strategy involves a series of sequential, intramolecular cyclizations initiated by the opening of an epoxide ring. These cascades are powerful reactions that can rapidly generate significant molecular complexity from a relatively simple, linear precursor like a polyepoxide. nih.govresearchgate.net

Two primary modes of epoxide-opening cascades are considered: exo-selective and endo-selective cyclizations. nih.govresearchgate.net According to Baldwin's rules for ring closure, the formation of smaller rings through exo-selective cyclizations is generally kinetically favored. researchgate.net However, the biosynthesis of many marine ladder polyethers, including the structural motifs found in thyrsiferol-related compounds, necessitates endo-selective cyclizations to form the observed larger ring systems. researchgate.netmit.edu

The enzymatic machinery within the red algae is believed to overcome this inherent kinetic preference, precisely controlling the regioselectivity and stereoselectivity of the cascade. researchgate.net It is hypothesized that enzymes, possibly epoxide hydrolases, play a crucial role in catalyzing these kinetically disfavored endo-tet cyclization reactions. researchgate.net The stereochemistry of the resulting polyether is dictated by the configuration of the epoxide precursors and the geometry of the cyclization cascade, which typically proceeds with an inversion of configuration at the carbon atom undergoing nucleophilic attack. nih.gov The consistent trans-syn topography observed in many polyether natural products supports a mechanism involving the epoxidation of E-alkenes to form a polyepoxide with consistent stereochemistry. nih.gov

Considerations for Halogenation and Acetylation in Biogenetic Diversification

The structural diversity of metabolites within the Laurencia genus is significantly enhanced by post-cyclization modifications, particularly halogenation and acetylation. rsc.org Red algae are well-known for their ability to produce a vast number of halogenated secondary metabolites, a process mediated by haloperoxidase enzymes. rsc.orgresearchgate.net These enzymes, particularly vanadium-dependent bromoperoxidases, are crucial for the bromination and cyclization of terpenes. rsc.org While this compound itself contains a bromine atom, the broader family of related squalenoids from Laurencia showcases a variety of halogenation patterns, highlighting the role of these enzymes in the final steps of biosynthesis. hebmu.edu.cnresearchgate.net

Acetylation represents another key step in the biogenetic diversification of these marine natural products. rsc.orgmdpi.com The addition of acetyl groups, as seen at the C-23 position of this compound, is a common enzymatic modification that can alter the biological activity and physicochemical properties of the parent molecule. researchgate.netrsc.org The presence of related compounds with and without acetate groups, such as thyrsiferol and its various acetylated derivatives, suggests that acetylation is a late-stage modification in the biosynthetic pathway. researchgate.netresearchgate.net For instance, the isolation of 12-hydroxypalisadin B and its subsequent acetylation to confirm the presence of a terminal hydroxyl group illustrates this common biosynthetic transformation. researchgate.net These enzymatic modifications, including halogenation and acetylation, play a significant role in creating the vast chemical diversity observed in red algal terpenes. rsc.org

Mechanistic Investigations of Biological Activities

Protein Phosphatase 2A (PP2A) Inhibition

Thyrsiferyl 23-acetate has been identified as a potent and notably specific inhibitor of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in a multitude of cellular processes. nih.govnih.govscispace.com

A defining characteristic of this compound is its high selectivity for PP2A over other major serine/threonine protein phosphatases. Studies have demonstrated that it inhibits PP2A at micromolar concentrations while having a negligible effect on other related enzymes even at significantly higher concentrations. nih.govresearchgate.net Specifically, this compound did not affect the activity of protein phosphatase 1 (PP1), protein phosphatase 2B (PP2B), protein phosphatase 2C (PP2C), or protein tyrosine phosphatases (PTP) at concentrations up to 1 mM. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for PP2A is reported to be in the range of 4-16 µM, with the variation depending on the enzyme concentration used in the assay. nih.govresearchgate.netuct.ac.za This specificity makes this compound a valuable research tool for distinguishing the cellular functions of PP2A from those of other phosphatases. nih.govresearchgate.net

Table 1: Inhibitory Specificity of this compound Against Various Protein Phosphatases

| Phosphatase Target | IC50 / Effect | Source(s) |

|---|---|---|

| Protein Phosphatase 2A (PP2A) | 4-16 µM | nih.gov, uct.ac.za, researchgate.net |

| Protein Phosphatase 1 (PP1) | No inhibition up to 1 mM | nih.gov, researchgate.net |

| Protein Phosphatase 2B (PP2B) | No inhibition up to 1 mM | nih.gov, researchgate.net |

| Protein Phosphatase 2C (PP2C) | No inhibition up to 1 mM | nih.gov, researchgate.net |

| Protein Tyrosine Phosphatases (PTP) | No inhibition up to 1 mM | nih.gov, researchgate.net |

The inhibitory action of this compound is directed at the catalytic subunit of PP2A. nih.govresearchgate.net This is evidenced by its ability to inhibit not only the PP2A holoenzyme within crude cell extracts but also the purified catalytic subunit directly. nih.gov While detailed crystallographic studies of the this compound-PP2A complex are not widely available, comparative analysis with other PP2A-inhibiting marine metabolites provides insight. Research on related compounds suggests that the binding region in PP2A is more hydrophobic than in PP1, which may facilitate access for hydrophobic inhibitors like this compound. mdpi.com Furthermore, studies comparing various active polyether triterpenes indicate that a similar spatial arrangement of the hydroxy group around the C-15 or C-16 position may be a key structural feature for inhibitory action against PP2A. researchgate.net

In a cellular context, this compound has been shown to effectively inhibit PP2A activity within crude extracts of the human T-cell line, Jurkat. nih.gov This demonstrates its capacity to target and regulate PP2A amidst the complex environment of cellular proteins. Its high specificity allows for the targeted modulation of signaling pathways regulated by PP2A, without the confounding effects of inhibiting other major phosphatases like PP1 or PP2B. nih.govresearchgate.net This selective pressure on a single type of phosphatase can significantly alter the phosphorylation status of numerous downstream proteins, thereby impacting cellular processes such as cell cycle control and signal transduction. nih.gov

Molecular Basis of PP2A Catalytic Subunit Interaction

Apoptosis Induction in Leukemic Cell Lines

Beyond its role as a phosphatase inhibitor, this compound is a potent inducer of apoptosis, or programmed cell death, in various leukemic T- and B-cell lines. nih.govscispace.comnih.gov

Treatment of leukemic cells with this compound leads to the manifestation of classic cellular and morphological features of apoptosis. nih.govnih.gov In cell lines such as Jurkat and P388, the compound induces chromatin condensation and DNA fragmentation. nih.govvliz.bemdpi.com Microscopic examination of treated Jurkat cells reveals the condensation and fragmentation of nuclei, along with the formation of clusters composed of uneven, small cellular particles, which are characteristic of apoptotic bodies. nih.gov This DNA fragmentation occurs in a manner dependent on both the concentration of the compound and the duration of exposure. nih.gov The potent cytotoxic activity was highlighted in studies against P388 murine leukemia cells, where an effective dose for 50% of the cells (ED50) was observed at 0.3 ng/mL. nih.govvliz.bemdpi.com

Table 2: Apoptotic Effects of this compound on Leukemic Cell Lines

| Cell Line | Observed Hallmarks of Apoptosis | Source(s) |

|---|---|---|

| Jurkat (Human T-cell leukemia) | Chromatin condensation, DNA fragmentation, formation of apoptotic bodies | nih.gov, vliz.be, mdpi.com, nih.gov |

| P388 (Murine leukemia) | Chromatin condensation, DNA fragmentation | vliz.be, mdpi.com, nih.gov |

| Various T- and B-leukemia cells | Rapid cell death characteristic of apoptosis | nih.gov, nih.gov |

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Okadaic Acid |

| Calyculin A |

Independence of Apoptotic Activity from PP2A Inhibition

This compound is recognized for its potent biological effects, including the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of protein phosphatase 2A (PP2A), a key enzyme in cellular signaling. nih.govscispace.com However, extensive research has demonstrated that these two activities are not necessarily linked and can be attributed to different structural features of the molecule. nih.govnih.gov

Studies involving this compound and its structurally related analogues have been crucial in dissecting these functions. Research has shown that while several analogues of this compound can induce apoptosis in various leukemic T- and B-cell lines, only this compound itself exhibits significant inhibitory activity against PP2A. nih.govnih.gov This finding strongly suggests that the molecular portion responsible for triggering apoptosis is distinct from the one that inhibits PP2A. nih.gov

The process of apoptosis induced by this compound is characterized by typical morphological and biochemical changes, such as the condensation and fragmentation of nuclei and the cleavage of DNA. nih.govnih.gov This apoptotic process was observed in multiple leukemic cell lines, including Jurkat, HL-60, and K562 cells. nih.gov Further evidence for the separation of these activities comes from structure-activity relationship studies. For instance, other natural product inhibitors of PP2A, like tautomycin, have also been studied, revealing that different parts of the molecule are responsible for phosphatase inhibition and apoptosis induction. koreamed.orgkjpp.net This principle appears to hold true for this compound as well, where the structural requirements for inducing cell death are different from those for inhibiting PP2A. nih.govnih.gov

Table 1: Comparative Activity of this compound and its Analogues

| Compound | Apoptosis-Inducing Activity | PP2A Inhibitory Activity |

| This compound | Yes | Yes |

| Analogous Compounds | Yes | No |

Modulation of Antileukemic Processes (e.g., Anti-Multidrug Resistance Activities)

Beyond its direct cytotoxic effects, this compound and its parent compound, thyrsiferol, have shown potential in modulating processes relevant to leukemia treatment, including overcoming multidrug resistance (MDR). researchgate.nethebmu.edu.cn MDR is a significant challenge in cancer chemotherapy where cancer cells become resistant to a broad range of anticancer drugs. One of the common mechanisms of MDR is the overexpression of drug efflux pumps like P-glycoprotein. hebmu.edu.cn

Research has indicated that dehydrothyrsiferol, a related compound, can circumvent P-glycoprotein-mediated multidrug resistance. hebmu.edu.cn This suggests that compounds from the thyrsiferol family may act as resistance-modifying agents. While this compound is a potent inducer of apoptosis in various leukemia cell lines, its derivatives have been investigated for their ability to be effective against both drug-sensitive and multidrug-resistant leukemia cell lines. vliz.bemdpi.com The ability to bypass MDR mechanisms makes these compounds interesting candidates for further development in cancer therapy. hebmu.edu.cn

The antileukemic properties of this compound are significant, with the compound showing potent cytotoxicity against P388 murine leukemia cells with an ED50 of 0.3 ng/mL. nih.govmdpi.com The induction of apoptosis is a key part of its antileukemic activity. nih.govnih.gov The potential for thyrsiferol-derived natural products to combat multidrug resistance adds another dimension to their therapeutic potential in hematological malignancies. researchgate.netfigshare.com

Table 2: Antileukemic and MDR-Modulating Activities

| Compound Family | Biological Activity | Target Cell Lines | Mechanism of Action |

| Thyrsiferol Derivatives | Cytotoxicity / Apoptosis Induction | P388, Jurkat, HL-60 | Induces DNA fragmentation and chromatin condensation. nih.govnih.govmdpi.com |

| Thyrsiferol Derivatives | Circumvention of Multidrug Resistance | MDR+ human epidermoid cancer cells | Bypasses P-glycoprotein-mediated resistance. hebmu.edu.cn |

This table summarizes the dual roles of the thyrsiferol family of compounds in directly killing leukemia cells and potentially overcoming the challenge of multidrug resistance in cancer treatment.

Structure-activity Relationship Sar Studies and Molecular Design

Correlative Analysis of Structural Modifications and Biological Effects

The presence and configuration of the flexible chain, specifically around carbons C14 to C19, have been identified as being of particular importance for the bioactivity of this class of compounds. mdpi.com Synthetic efforts that allow for the manipulation of acetate moieties at positions C18 and C23 have been crucial in developing a deeper understanding of these relationships and have facilitated the evaluation of the antileukemic and other biological activities of the thyrsiferol-derived natural products. acs.orgresearchgate.net

Identification of Key Pharmacophoric Elements for Protein Phosphatase Inhibition (e.g., Hydroxyl Groups)

Thyrsiferyl 23-acetate is recognized as a potent and specific inhibitor of the serine/threonine protein phosphatase 2A (PP2A), with reported IC50 values ranging from 4 to 16 µM. scispace.comnih.gov It displays remarkable selectivity, as it does not significantly affect the activity of other protein phosphatases such as PP1, PP2B, PP2C, or protein tyrosine phosphatases (PTP) at concentrations up to 1 mM. nih.gov This specificity makes it a valuable chemical probe for studying PP2A-regulated cellular processes. nih.gov

Elucidation of Structural Determinants for Apoptosis Induction

This compound is a potent inducer of apoptosis in various human leukemic T- and B-cell lines, causing characteristic cellular changes such as chromatin condensation and DNA fragmentation. nih.govnih.govswmd.co.in A pivotal finding from SAR studies is that the structural requirements for inducing apoptosis are distinct from those necessary for PP2A inhibition. nih.govnih.gov

Comparative SAR with Thyrsiferol and Related Polyether Analogues

Comparing the biological activity of this compound with its close analogues provides critical insights into its SAR. The parent compound, thyrsiferol, which lacks the acetate group at C23, was found to be inactive in initial biological screenings against various microorganisms. hebmu.edu.cn In contrast, this compound (also referred to as thyrsiferyl acetate in some literature) proved to be a powerful cell growth inhibitor, with a reported ED50 of 0.3 ng/mL against P388 murine lymphoid neoplasm cells. hebmu.edu.cnjcu.edu.au

The synthesis and study of other analogues, such as Thyrsiferyl 18-acetate and Thyrsiferyl 18,23-diacetate, have been instrumental in this comparative analysis. researchgate.netresearchgate.net The significant difference in cytotoxic potency between thyrsiferol and this compound underscores the critical role of the acetate group at the C23 position for this specific biological activity. hebmu.edu.cnjcu.edu.au These comparative studies, enabled by total synthesis efforts, allow for a systematic evaluation of how modifications at the C18 and C23 positions impact cytotoxicity, apoptosis induction, and PP2A inhibition. acs.orgresearchgate.net

Interactive Data Tables

Table 1: Comparative Biological Activity of Thyrsiferol and this compound

| Compound | Key Structural Feature | Biological Activity | Potency | Source |

| Thyrsiferol | Lacks C23-acetate | Inactive against tested bacteria | N/A | hebmu.edu.cn |

| This compound | Contains C23-acetate | Potent Cytotoxicity (P388 cells) | ED50 = 0.3 ng/mL | nih.govhebmu.edu.cn |

| This compound | Contains C23-acetate | Specific PP2A Inhibition | IC50 = 4-16 µM | scispace.comnih.gov |

| This compound | Contains C23-acetate | Apoptosis Induction (Jurkat cells) | Active at 10 µM | nih.gov |

Table 2: Decoupling of PP2A Inhibition and Apoptosis Induction

| Biological Activity | Key Finding | Supporting Evidence | Source |

| PP2A Inhibition | Specific to this compound among close analogues. | Other analogues that induce apoptosis do not inhibit PP2A. | nih.gov |

| Apoptosis Induction | Activity is not dependent on PP2A inhibition. | Several analogues induce apoptosis without inhibiting PP2A. | nih.govnih.govswmd.co.innih.gov |

Advanced Research Applications and Future Perspectives

Utility as a Biochemical Probe for Cellular Phosphatase Research

Thyrsiferyl 23-acetate has proven to be an invaluable tool for dissecting the complex roles of protein phosphatases in cellular signaling. Its utility as a biochemical probe stems from its potent and, crucially, selective inhibition of Protein Phosphatase 2A (PP2A).

Research has demonstrated that this compound inhibits PP2A with IC50 values in the low micromolar range. nih.govhebmu.edu.cn This potency is coupled with a remarkable specificity, as it shows no significant inhibitory activity against other major serine/threonine phosphatases such as PP1, PP2B (calcineurin), and PP2C, nor against protein tyrosine phosphatases (PTPs), even at high concentrations. nih.govhebmu.edu.cn This high degree of selectivity is a critical attribute for a chemical probe, as it allows researchers to attribute observed cellular effects directly to the inhibition of PP2A, thereby minimizing confounding results from off-target interactions.

The practical application of this compound as a selective probe has been showcased in studies investigating cellular processes regulated by PP2A. For instance, in human T-leukemia Jurkat cell lines, treatment with this compound has been shown to induce apoptosis, characterized by DNA fragmentation and chromatin condensation. mdpi.comvliz.be By using this compound, researchers can confidently link the pro-apoptotic effects to the suppression of PP2A activity, thus elucidating one of the key functions of this phosphatase in cell survival and death pathways. Its ability to inhibit PP2A in crude cell extracts further enhances its utility, enabling the study of the enzyme in a more physiologically relevant context without the need for extensive purification. nih.govhebmu.edu.cn

Strategies for Developing Potent and Selective Enzyme Modulators Based on this compound Scaffold

The unique structure and biological activity of this compound have inspired significant efforts in synthetic chemistry to create analogues with improved potency and selectivity, or with novel biological functions. These endeavors are paving the way for the development of new therapeutic agents.

The total synthesis of this compound and its derivatives has been a critical step, providing access to quantities of the compound for further study and enabling the creation of a library of analogues for structure-activity relationship (SAR) analysis. researchgate.netacs.org SAR studies have begun to unravel the key structural features of the molecule responsible for its biological effects.

A pivotal finding from these studies is the critical role of the flexible side chain spanning from carbon 15 to carbon 24 in the molecule's cytotoxic activity. hebmu.edu.cn Research has shown that simplification or removal of this side chain leads to a significant decrease in cytotoxicity, indicating its essential contribution to the molecule's ability to kill cancer cells. hebmu.edu.cn Furthermore, the spatial arrangement of the hydroxyl group at either the C-15 or C-16 position has been identified as a crucial determinant for the inhibition of PP2A. preprints.org

Intriguingly, some studies suggest a separation of the structural requirements for PP2A inhibition and the induction of apoptosis. nih.gov This finding is particularly significant for the development of selective enzyme modulators. It implies that the this compound scaffold can be systematically modified to either enhance its PP2A inhibitory activity while minimizing cytotoxicity, or to amplify its pro-apoptotic effects independently of PP2A inhibition. This opens up the possibility of designing highly specific drugs that target distinct cellular pathways for the treatment of various diseases, including cancer.

Research Directions in Chemical Biology and Natural Products Discovery Inspired by this compound

The discovery and subsequent investigation of this compound have had a ripple effect across the fields of chemical biology and natural products discovery, stimulating new avenues of research and highlighting the vast, untapped potential of the marine environment.

As a lead compound, this compound's potent biological activities, particularly its cytotoxicity against cancer cell lines, have made it an attractive starting point for the development of new anticancer drugs. mdpi.comvliz.be Its mechanism of action, involving the inhibition of the key cellular regulator PP2A, offers a distinct therapeutic strategy compared to many existing chemotherapeutics. This has spurred further investigation into the therapeutic potential of targeting PP2A in various cancers. Moreover, its demonstrated antiviral activity against viruses such as Herpes Simplex Virus-1 (HSV-1) and Coronavirus A59 (CoV-A59) suggests that the this compound scaffold could also be exploited for the development of novel antiviral agents. mdpi.com The potential link between PP2A and neurodegenerative diseases like Alzheimer's disease also presents an exciting, albeit less explored, therapeutic avenue for modulators based on this natural product. nih.gov

The unique and complex chemical structure of this compound has also served as a powerful inspiration for the field of natural product synthesis. The challenges associated with constructing its intricate polyether framework have driven the development of new synthetic methodologies and strategies. researchgate.netacs.org

Furthermore, the discovery of such a potent bioactive molecule from a marine red alga has intensified the search for other novel natural products from marine organisms. hebmu.edu.cnmdpi.comresearchgate.net The genus Laurencia, in particular, has become a focal point for bioprospecting efforts, leading to the isolation of a diverse array of structurally related and unrelated compounds with interesting biological activities. researchgate.net This ongoing exploration of marine biodiversity, sparked in part by the remarkable properties of this compound, continues to yield new chemical entities with the potential to become the next generation of therapeutic agents.

Q & A

Q. What are the primary molecular mechanisms underlying Thyrsiferyl 23-acetate's hepatoprotective effects?

this compound (Alisol B 23-acetate) exerts hepatoprotection via farnesoid X receptor (FXR) activation, which regulates bile acid homeostasis and hepatocyte proliferation. Key mechanisms include:

- FXR-mediated gene regulation : Upregulation of efflux transporters (Bsep, Mrp2) and downregulation of uptake transporter Ntcp and bile acid synthesis enzymes (Cyp7a1, Cyp8b1) to reduce hepatic bile acid accumulation .

- STAT3 pathway activation : Induction of STAT3 phosphorylation and anti-apoptotic genes (Bcl-xl, SOCS3), reducing hepatocyte apoptosis .

- Proliferation markers : Dose-dependent induction of FoxM1b, Cyclin D1, and Cyclin B1 to promote hepatocyte regeneration . Methodology: Use luciferase reporter assays (HepG2 cells) to validate FXR activation and real-time PCR/western blot for gene/protein expression analysis .

Q. How is this compound sourced and characterized for research purposes?

The compound is isolated from Alisma orientale (water plantain) and characterized via HPLC (>98% purity) and spectroscopic methods (e.g., ¹H NMR, LC-MS). Key identifiers include CAS 26575-95-1, molecular formula C₃₂H₅₀O₅, and solubility in DMSO (50 mg/mL) . Methodology: Standardize extraction protocols with ethanol/water mixtures, followed by column chromatography for purification. Confirm structure using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How can researchers design experiments to address dose-dependent contradictions in this compound's hepatoprotective effects?

Discrepancies in dose-response outcomes may arise from variations in animal models (e.g., CCl₄ vs. ANIT-induced hepatotoxicity) or cell lines. To resolve this:

- Standardize models : Use identical hepatotoxicity induction methods (e.g., CCl₄ for acute injury) across studies.

- Dose optimization : Perform pre-experimental toxicity screens (e.g., MTT assay in HepG2 cells) to establish non-cytotoxic ranges .

- Pathway-specific assays : Compare FXR knockout vs. wild-type models to isolate FXR-dependent effects . Reference: Dose-dependent FXR activation was validated in vivo at 10–50 mg/kg in mice .

Q. What experimental strategies validate this compound's dual role in modulating steroid receptors and P-glycoprotein (P-gp)?

The compound interacts with androgen receptor (AR), progesterone receptor (PR), and P-gp, suggesting cross-talk between detoxification and hormonal pathways. Key approaches include:

- Transient transfection assays : Measure AR/PR/GR modulation using reporter constructs in HEK293 or HepG2 cells .

- P-gp inhibition assays : Quantify rhodamine-123 efflux in multidrug-resistant cancer cells (e.g., ovarian A2780/Taxol) to assess P-gp blockade .

- Molecular docking : Use AutoDock Vina to simulate binding affinities for AR/PR ligand-binding domains . Contradiction note: While P-gp inhibition enhances chemosensitivity, AR activation may promote cancer proliferation, requiring careful context-specific analysis .

Q. How does this compound influence Wnt/β-catenin signaling in osteolineage cells, and what are the implications for cross-disciplinary studies?

The compound induces Wnt secretion in Osterix-expressing osteoprogenitors, promoting osteoblast differentiation. This highlights its potential in bone-related research:

- In vitro models : Treat MC3T3-E1 pre-osteoblasts with this compound and assess Wnt target genes (e.g., Axin2, Runx2) via qPCR .

- In vivo validation : Use ovariectomized (OVX) mice to test bone density improvements via micro-CT and histomorphometry . Methodological gap: Current evidence is limited to transcriptional data; functional assays (e.g., ALP staining) are needed to confirm osteogenic activity .

Methodological Best Practices

- Handling and storage : Store at 2–8°C in DMSO aliquots to prevent degradation. Use PPE (gloves, masks) due to undefined toxicity .

- Data reproducibility : Include positive controls (e.g., obeticholic acid for FXR activation) and validate findings across ≥3 independent experiments .

- Ethical compliance : Adhere to institutional guidelines for animal studies (e.g., IACUC protocols for CCl₄-induced liver injury models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。